![molecular formula C16H16ClNO5S B024310 p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid CAS No. 33924-53-7](/img/structure/B24310.png)
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid
説明
The compound p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid represents a chemically synthesized molecule, potentially significant in various scientific fields due to its unique structure and functional groups. Such compounds are of interest for their potential applications in materials science, medicinal chemistry, and environmental studies.
Synthesis Analysis
Synthesis of complex molecules like p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid typically involves multistep chemical reactions, starting from simpler molecules. For example, the synthesis of related compounds often uses starting materials that are subsequently built up through reactions involving amine functionalization and sulfonylation processes (Yahyazadeh, Pourrostam, & Rabiee, 2004).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling. These methods help in understanding the spatial arrangement of atoms, which is crucial for predicting reactivity and interactions with biological molecules.
Chemical Reactions and Properties
The functional groups present in the compound, specifically the benzoyl, amino, and sulfonic acid groups, suggest that it can undergo various chemical reactions. These include nucleophilic substitution reactions at the sulfonyl group and possible interactions with other molecules through the amino group. The presence of a chloro-substituted benzoyl group may also influence its electronic properties and reactivity.
Physical Properties Analysis
The physical properties of such a compound, including solubility, melting point, and stability, are influenced by its molecular structure. For instance, the sulfonic acid group tends to increase solubility in water, while the aromatic rings may contribute to higher melting points.
Chemical Properties Analysis
Chemically, the compound's properties are defined by the reactivity of its functional groups. The sulfonic acid group is acidic and hydrophilic, making the compound likely soluble in aqueous environments. The amino group can act as a nucleophile or base in reactions, and the chloro-substituted benzoyl moiety may partake in electrophilic aromatic substitution.
For further reading on related chemical studies and methodologies, see the provided references from the scientific literature:
科学的研究の応用
Synthesis Methods
The compound p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid and its derivatives can be synthesized using various methods. The synthesis of ethyl p-hydroxy benzoate involves direct esterification, using p-methyl-benzenesulfonic acid as a catalyst, indicating the potential use of similar sulfonic acids in synthesis processes (Zhang Jiang-bei, 2000). Similarly, novel quinazolinone derivatives have been synthesized, highlighting the role of such compounds in the development of new chemical entities with potential applications (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013).
Catalytic Properties
The compound and its derivatives have shown to exhibit catalytic properties. For instance, sulfonated Schiff base copper(II) complexes were applied as selective catalysts for the homogeneous peroxidative oxidation of alcohols, demonstrating the compound’s potential in catalytic processes (S. Hazra, L. Martins, M. F. C. G. Silva, A. Pombeiro, 2015).
Biomedical Applications
Antimicrobial Activity
Several studies have explored the antimicrobial properties of derivatives of the compound. For instance, new pyridine derivatives were synthesized and showed variable and modest activity against bacteria and fungi, indicating the potential use of the compound in developing antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011). Furthermore, novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine Derivatives were synthesized, and some showed significant antibacterial ability against both gram-negative and gram-positive bacteria, suggesting the compound’s relevance in antibacterial research (R. M. Shakir, S. A. Saoud, Dhuha Faruk. Hussain, 2020).
特性
IUPAC Name |
4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQOLPXVAGTTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434720 | |
| Record name | 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid | |
CAS RN |
33924-53-7 | |
| Record name | 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33924-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)
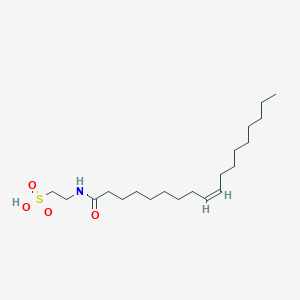

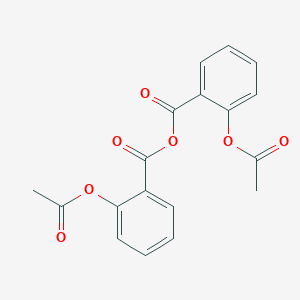

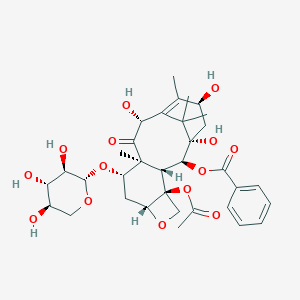
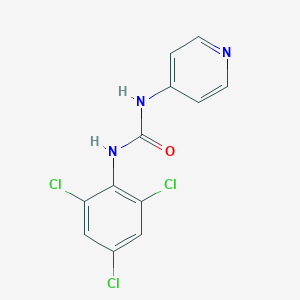
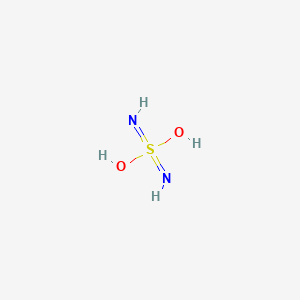
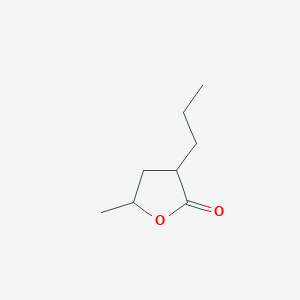
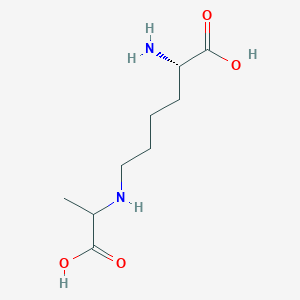
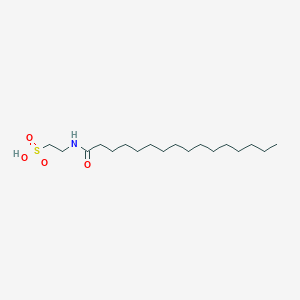
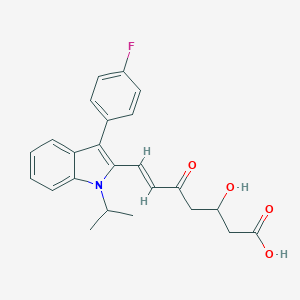
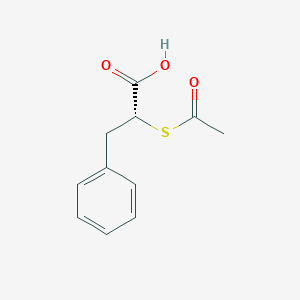
![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)